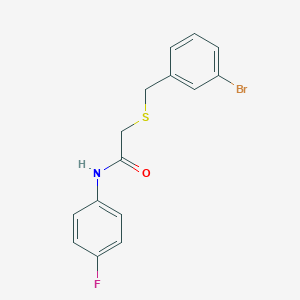
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide, also known as ACEA, is a synthetic compound that has been extensively studied for its potential in the field of medicine. ACEA has been shown to have a wide range of biological effects that make it a promising candidate for the development of new drugs.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide acts as a selective agonist for the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which is involved in the regulation of a wide range of physiological processes, including pain and inflammation. When this compound binds to these receptors, it activates a signaling pathway that leads to the regulation of these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation, regulate appetite and metabolism, and improve cognitive function. This compound has also been shown to have potential in the treatment of cancer, as it can induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide in lab experiments is its selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of this compound on specific physiological processes without the interference of other signaling pathways. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide. One area of interest is in the development of new drugs for the treatment of pain and inflammation. This compound has shown promise in this area, and further research could lead to the development of more effective drugs. Another area of interest is in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. This compound has shown potential in these areas, and further research could lead to the development of new treatments. Finally, there is also potential for research on the use of this compound in the treatment of cancer. Further studies are needed to determine the full potential of this compound in this area.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide involves the reaction of 5-chloro-2-methoxyaniline with 4-ethoxyphenol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound, this compound. The yield of this synthesis method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide has been extensively studied in the field of medicine due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of pain and inflammation. Studies have shown that this compound can activate the CB1 and CB2 receptors in the body, which are involved in the regulation of pain and inflammation. This compound has also been shown to have potential in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H18ClNO4 |
|---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H18ClNO4/c1-3-22-13-5-7-14(8-6-13)23-11-17(20)19-15-10-12(18)4-9-16(15)21-2/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
KOAHQJMHNRNSQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![N-cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284502.png)
![3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284504.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)
![2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B284510.png)


![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
